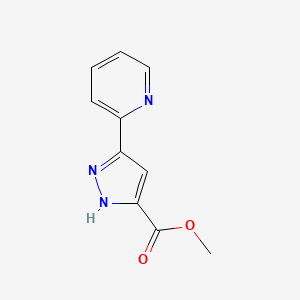

N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

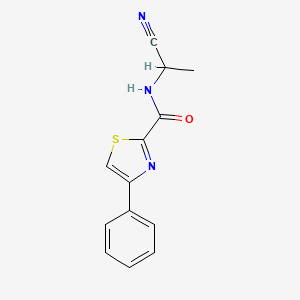

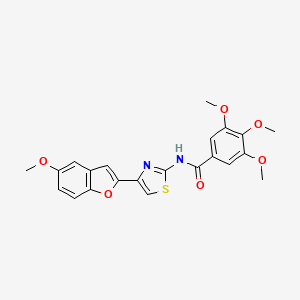

The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond and interact with biological targets . The methoxyphenyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, improving its ability to cross biological membranes .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also has a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom . The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and reactions with electrophiles at the nitrogen atoms . The reactivity of this specific compound would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase the polarity of the compound, affecting its solubility in different solvents . The pKa of the compound would depend on the basicity of the nitrogen atoms in the piperazine ring .科学研究应用

血清素 5-HT(1A) 受体的 PET 示踪剂

N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)环丙烷甲酰胺及其衍生物已被探索为成像血清素 5-HT(1A) 受体的潜在 PET 示踪剂,后者在神经精神疾病中起着至关重要的作用。一项研究重点介绍了 N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}甲酰胺作为 WAY100635 类似物的合成和评价。这些化合物,特别是环己烷甲酰胺衍生物,表现出可逆、选择性和高亲和力,作为 5-HT1A 受体拮抗剂。该衍生物表现出高脑摄取、慢脑清除和抗脱氟稳定性,使其成为神经精神疾病中 5-HT1A 受体体内定量的有希望的候选者 (García 等,2014)。

抗菌活性

N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)环丙烷甲酰胺的衍生物已被合成并评估其抗菌活性。一项研究由涉及各种酯乙氧羰基腙与伯胺的反应合成了新型 1,2,4-三唑衍生物。这些化合物在筛选后对测试微生物表现出良好至中等的活性,突出了这些衍生物在开发新型抗菌剂中的潜力 (Bektaş 等,2010)。

氢硅烷化的路易斯碱催化剂

L-哌嗪-2-羧酸衍生的 N-甲酰胺,其与 N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)环丙烷甲酰胺具有相同的结构基序,已被开发为氢硅烷化 N-芳基亚胺与三氯硅烷的高对映选择性路易斯碱催化剂。这些催化剂对广泛的底物表现出高的分离产率(高达 99%)和对映选择性(高达 97%),表明它们在合成化学中实现对映选择性转化中的效用 (Wang 等,2006)。

作用机制

Target of Action

The primary targets of this compound appear to be acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE plays a crucial role in the cholinergic system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. On the other hand, α1-ARs are G-protein-coupled receptors that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound acts as an inhibitor of AChE , thereby increasing central cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a reduction in acetylcholine levels . As for its interaction with α1-ARs, it acts as a ligand , showing affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic system and potentially improving cognitive function . The interaction with α1-ARs could affect various pathways related to the contraction of smooth muscles, potentially influencing conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia .

Pharmacokinetics

This suggests that it is likely to be well-absorbed, distributed throughout the body, metabolized, and excreted in a manner that allows it to exert its therapeutic effects .

Result of Action

The compound’s action as an AChE inhibitor can lead to improvements in short-term memory and anxiety levels, as observed in animal studies . It also appears to have neuroprotective effects, attenuating the neurotoxic effects of aluminium chloride . Its interaction with α1-ARs could potentially influence a range of conditions, from cardiac and prostate disorders to neurological conditions .

安全和危害

未来方向

Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve in vitro and in vivo studies to determine the compound’s effects on various biological targets . Additionally, further synthetic work could be done to optimize the compound’s properties for potential therapeutic use .

属性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-24-16-6-4-15(5-7-16)19-9-11-20(12-10-19)25(22,23)13-8-18-17(21)14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKZVOJKXHPIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2776008.png)

![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)